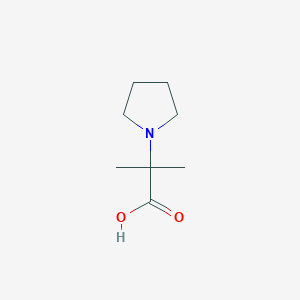

2-Methyl-2-(pyrrolidin-1-yl)propanoic acid

Descripción

Contextual Significance in Contemporary Organic Chemistry

In modern organic synthesis, compounds that offer a unique combination of functional groups and stereochemical properties are highly valuable. 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid fits this description, serving as a versatile intermediate. The presence of both a carboxylic acid and a tertiary amine allows for a range of chemical transformations, making it a useful scaffold for creating diverse molecular architectures. Pyrrolidine (B122466) rings are a common motif in many biologically active natural products and synthetic drugs, suggesting that derivatives of this compound could have interesting pharmacological properties.

While specific, detailed research findings on the direct applications of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid are not extensively documented in publicly available literature, its structural similarity to other compounds used in medicinal chemistry underscores its potential. For instance, related propanoic acid derivatives are explored for their biological activities. The hydrochloride salt of the compound is commercially available, indicating its use in research and development.

| Identifier | Value (for Hydrochloride Salt) |

|---|---|

| CAS Number | 1185177-07-4 chemscene.com |

| Molecular Formula | C₈H₁₆ClNO₂ chemscene.com |

| Molecular Weight | 193.67 g/mol chemscene.com |

Core Structural Elements and Key Functional Groups

The structure of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid is defined by several key features that dictate its chemical behavior.

Propanoic Acid Backbone: This three-carbon carboxylic acid forms the core of the molecule.

Quaternary Alpha-Carbon: The carbon atom at the second position (C2) is a quaternary carbon, as it is bonded to four other non-hydrogen atoms: the carboxyl group, a methyl group, the nitrogen of the pyrrolidine ring, and the terminal methyl group of the propane (B168953) chain.

Pyrrolidine Ring: A five-membered saturated heterocycle containing one nitrogen atom. This ring is attached via its nitrogen atom to the alpha-carbon of the propanoic acid.

Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule and is a site for reactions such as esterification and amidation.

Tertiary Amine: The nitrogen atom within the pyrrolidine ring is a tertiary amine, as it is bonded to three carbon atoms. This group provides basic properties to the molecule.

The presence of both an acidic carboxylic acid group and a basic tertiary amine group makes 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid an amino acid analog and a zwitterionic compound under certain pH conditions.

| Property | Description |

|---|---|

| Topological Polar Surface Area (TPSA) | 40.54 Ų (for hydrochloride salt) chemscene.com |

| LogP (octanol-water partition coefficient) | 1.3672 (for hydrochloride salt) chemscene.com |

| Hydrogen Bond Donors | 1 (from the carboxylic acid group) chemscene.com |

| Hydrogen Bond Acceptors | 2 (from the oxygen atoms of the carboxyl group and the nitrogen of the pyrrolidine ring) chemscene.com |

| Rotatable Bonds | 2 chemscene.com |

Propiedades

IUPAC Name |

2-methyl-2-pyrrolidin-1-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2,7(10)11)9-5-3-4-6-9/h3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRCMVKZAFOGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methyl 2 Pyrrolidin 1 Yl Propanoic Acid and Its Derivatives

Direct Synthetic Routes to the Core Compound

The construction of the 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid scaffold can be achieved through several direct synthetic approaches, primarily involving the formation of the C-N bond between the pyrrolidine (B122466) ring and the propanoic acid moiety.

Multi-Step Synthesis Approaches from Established Precursors

A common and effective strategy for the synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid involves the nucleophilic substitution reaction between pyrrolidine and a suitable derivative of 2-bromoisobutyric acid. This multi-step approach typically begins with the esterification of 2-bromoisobutyric acid to enhance its reactivity and facilitate purification.

The synthesis of the precursor, ethyl 2-bromoisobutyrate, can be achieved by the bromination of ethyl isobutyrate. The subsequent reaction of ethyl 2-bromoisobutyrate with pyrrolidine, often in the presence of a non-nucleophilic base to scavenge the hydrobromic acid byproduct, yields the corresponding ethyl 2-methyl-2-(pyrrolidin-1-yl)propanoate. The final step involves the hydrolysis of the ester to afford the target carboxylic acid.

Table 1: Illustrative Multi-Step Synthesis of 2-Methyl-2-(pyrrolidin-1-yl)propanoic Acid

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Bromoisobutyric acid, Ethanol | H₂SO₄ (catalytic), Reflux | Ethyl 2-bromoisobutyrate |

| 2 | Ethyl 2-bromoisobutyrate, Pyrrolidine | K₂CO₃, Acetonitrile (B52724), Reflux | Ethyl 2-methyl-2-(pyrrolidin-1-yl)propanoate |

| 3 | Ethyl 2-methyl-2-(pyrrolidin-1-yl)propanoate | LiOH, THF/H₂O, rt | 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid |

An alternative approach leverages proline as a chiral starting material. Alkylation of an N-protected proline derivative at the α-position can introduce the desired dimethyl substitution pattern. For instance, an N-Boc-proline methyl ester can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which is then reacted with an electrophile such as methyl iodide. This process, however, can be challenging and may lead to a mixture of products.

Functional Group Interconversions for Propanoic Acid Moiety

Functional group interconversions are pivotal in organic synthesis, allowing for the strategic manipulation of molecular frameworks. In the context of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid synthesis, the propanoic acid moiety can be derived from other functional groups. For instance, a nitrile precursor, 2-methyl-2-(pyrrolidin-1-yl)propanenitrile, can be synthesized and subsequently hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. This nitrile intermediate can be prepared via the Strecker amino acid synthesis or related methodologies.

Stereoselective and Asymmetric Synthesis

The quaternary stereocenter in 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid presents a significant challenge for stereocontrol. Several asymmetric strategies have been developed to address this, aiming to produce enantiomerically enriched forms of the compound and its derivatives.

Chiral Auxiliary and Organocatalytic Methods

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the synthesis of α,α-disubstituted amino acids, chiral auxiliaries derived from amino alcohols, such as Evans oxazolidinones, are commonly employed. chemicalbook.com These auxiliaries can be acylated with a suitable carboxylic acid derivative, and the resulting imide can undergo diastereoselective alkylation. Subsequent cleavage of the auxiliary provides the enantiomerically enriched product.

Organocatalysis has emerged as a prominent strategy for asymmetric synthesis. mdpi.comnih.gov Proline and its derivatives are often used as chiral catalysts in a variety of transformations, including aldol (B89426) and Mannich reactions. beilstein-journals.org For the synthesis of quaternary α-amino acids, organocatalytic approaches often involve the reaction of an imine with a nucleophile in the presence of a chiral catalyst. The catalyst facilitates the formation of a transient chiral enamine or iminium ion, which then reacts with high stereoselectivity.

Diastereoselective and Enantioselective Reaction Protocols

The diastereoselective alkylation of proline derivatives is a well-established method for the synthesis of quaternary proline analogues. nih.govnih.gov By carefully selecting the N-protecting group and the reaction conditions, it is possible to control the stereochemical outcome of the alkylation of the corresponding enolate. For example, the use of bulky protecting groups can direct the approach of the electrophile to one face of the enolate, leading to high diastereoselectivity.

Enantioselective methods often rely on the use of chiral catalysts to control the formation of the stereocenter. For instance, phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been successfully applied to the asymmetric alkylation of glycine (B1666218) Schiff bases to produce α-amino acids with high enantioselectivity. organic-chemistry.org

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral reagent or catalyst. scholaris.ca This results in the enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantiomerically enriched product. For α-amino acids with quaternary stereocenters, enzymatic kinetic resolution is a particularly effective method. Lipases, for example, can selectively acylate one enantiomer of a racemic amino ester, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.netresearchgate.netscilit.com

Table 2: Comparison of Stereoselective Strategies

| Strategy | Principle | Key Features |

| Chiral Auxiliary | Temporary incorporation of a chiral moiety to direct stereochemistry. | High diastereoselectivity, auxiliary is often recoverable. |

| Organocatalysis | Use of small organic molecules as chiral catalysts. | Metal-free, environmentally benign, high enantioselectivity. |

| Diastereoselective Alkylation | Control of stereochemistry in the alkylation of a chiral substrate. | Relies on inherent chirality of the starting material (e.g., proline). |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral agent. | Can provide access to both enantiomers, often enzymatic. |

Synthesis of Analogues and Structural Derivatives

The structural framework of 2-methyl-2-(pyrrolidin-1-yl)propanoic acid offers multiple avenues for the synthesis of analogues and derivatives. These modifications can be broadly categorized into derivatization of the carboxylic acid group, functionalization of the pyrrolidine ring, and the creation of hybrid molecules.

The synthesis of amide derivatives from pyrrolidinyl-substituted propanoic acids is a common strategy to explore the chemical space and biological activities of this class of compounds. sphinxsai.comnih.gov Standard peptide coupling methods are frequently employed for this purpose. These reactions typically involve the activation of the carboxylic acid group of the parent molecule, followed by reaction with a primary or secondary amine. nih.gov

Common coupling reagents used in these syntheses include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with hydroxybenzotriazole (B1436442) (HOBt). nih.gov The reaction is often carried out in an appropriate solvent such as tetrahydrofuran (B95107) (THF) and in the presence of a base like N-methyl morpholine (B109124) (NMM) to neutralize the acid formed during the reaction. nih.gov This methodology allows for the introduction of a wide variety of substituents on the amide nitrogen, leading to a diverse library of compounds.

For instance, the synthesis of a series of pyrrolidine-2-carboxamide (B126068) derivatives has been accomplished by coupling N-Boc-protected proline with various aromatic amines using EDC and HOBt. nih.gov Subsequent removal of the Boc protecting group yields the final amide products. nih.gov This general approach can be readily adapted for the synthesis of amide derivatives of 2-methyl-2-(pyrrolidin-1-yl)propanoic acid.

A study on the synthesis of hydrazide-hydrazone derivatives of 2-{2-Fluoro[1,1'-biphenyl]-4-yl} propanoic acid highlights a two-step process where the carboxylic acid is first converted to its corresponding hydrazide, which is then reacted with various aromatic aldehydes to yield the final hydrazone derivatives. nih.gov This strategy could also be applied to 2-methyl-2-(pyrrolidin-1-yl)propanoic acid to generate a different class of amide-like derivatives.

Table 1: Examples of Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Base | Solvent |

| EDC | HOBt | NMM | THF |

| DCC | DMAP | - | Dichloromethane |

| Thionyl chloride | - | - | - |

This table is generated based on common amide synthesis methodologies and is for illustrative purposes.

Functionalization of the pyrrolidine ring is a key strategy for modifying the properties of 2-methyl-2-(pyrrolidin-1-yl)propanoic acid and its analogues. nih.gov One powerful technique for this is C(sp3)-H activation, which allows for the direct introduction of substituents onto the pyrrolidine ring. nih.gov

A study on the synthesis of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogues demonstrated the use of a C(sp3)-H activation strategy for the arylation of the pyrrolidine ring. This approach offers high efficiency and enantiocontrol. nih.gov Such a strategy could be employed to introduce aryl groups at various positions on the pyrrolidine ring of 2-methyl-2-(pyrrolidin-1-yl)propanoic acid derivatives, leading to novel structures with potentially interesting biological activities.

Another approach to pyrrolidine functionalization involves starting from a pre-functionalized pyrrolidine precursor, such as hydroxyproline (B1673980), and then building the rest of the molecule. nih.gov This allows for the introduction of functional groups at specific positions on the pyrrolidine ring.

Furthermore, the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates has been achieved through the reduction of (3,4-dihydro-2H-pyrrol-2-yl)phosphonates. This process can be followed by further reactions, such as reductive amination, to introduce additional diversity. mdpi.com These methods highlight the versatility of the pyrrolidine scaffold for chemical modification.

The design and synthesis of hybrid molecules, which combine two or more pharmacophores into a single entity, is a growing area of research. nih.govmdpi.com The 2-methyl-2-(pyrrolidin-1-yl)propanoic acid scaffold can be incorporated into such hybrid architectures to create novel compounds with potentially synergistic or multi-target activities.

The synthesis of these hybrid molecules often involves linking the pyrrolidine-containing fragment to another heterocyclic system via a suitable linker. nih.gov For example, a study on hybrid compounds of pyrrolizine/indolizine with ibuprofen (B1674241) or ketoprofen (B1673614) demonstrated the synthesis of hybrids by linking the two scaffolds. nih.gov A similar strategy could be employed to connect 2-methyl-2-(pyrrolidin-1-yl)propanoic acid to other biologically active heterocycles.

The choice of the second heterocyclic system can be guided by the desired biological activity. For instance, naphthoquinone and quinolinedione scaffolds have been used in the design of anticancer hybrid molecules. mdpi.com The synthesis of such hybrids can be achieved through multi-component reactions, which offer an efficient way to assemble complex molecules in a single step. tandfonline.com

Table 2: Examples of Heterocyclic Systems for Hybrid Molecule Synthesis

| Heterocyclic System | Potential Biological Activity |

| Quinolinedione | Anticancer |

| Naphthoquinone | Anticancer |

| Indolizine | Cytotoxic |

| Coumarin | P-glycoprotein inhibition |

This table provides examples of heterocyclic systems and their associated biological activities for the design of hybrid molecules.

Novel Synthetic Transformations and Mechanistic Insights

Recent advances in synthetic organic chemistry have led to the development of novel transformations and a deeper understanding of the reaction mechanisms involved in the synthesis of pyrrolidine derivatives.

The asymmetric α-tosylethenylation of (S)-2-(pyrrolidin-1-yl)propanoic acid esters has been shown to proceed in good yields and with high enantioselectivities. rsc.org This reaction is significant as it proceeds through the formation of a non-racemic ammonium enolate without the need for an external source of chirality. rsc.org The chirality is transferred from the stereocenter of the starting amino acid ester to the newly formed stereocenter.

The mechanism involves the deprotonation of the α-proton of the ester by a suitable base to form an ammonium enolate. This enolate then reacts with a tosyl vinylating agent. The stereochemical outcome of the reaction is controlled by the inherent chirality of the enolate. This method provides a direct route to chiral α-vinyl-α-amino acid derivatives, which are valuable building blocks in organic synthesis.

Table 3: Asymmetric α-Tosylethenylation of a Pyrrolidinylpropanoic Acid Ester

| Substrate | Product Yield | Enantiomeric Excess (ee) |

| (S)-2-(pyrrolidin-1-yl)propanoic acid ester | Good | High |

Data is based on the findings reported in the cited literature. rsc.org

Intramolecular cyclization and rearrangement reactions are powerful tools for the synthesis of complex pyrrolidine-containing derivatives. mdpi.comosaka-u.ac.jp These reactions can lead to the formation of fused or spirocyclic ring systems with high stereocontrol.

One example is the intramolecular cyclization of an alkene, which can lead to the formation of a 2-pyrroline derivative. This intermediate can then be hydrogenated to yield the corresponding pyrrolidine. mdpi.com Another approach involves the intramolecular cyclization of an aminoaldehyde to form the pyrrolidine ring. mdpi.com

A computational study has elucidated the mechanism of a one-pot synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin, which involves a Michael addition, a Nef-type rearrangement, and subsequent cyclization to form the pyrrolidine ring. nih.gov The study revealed the energy barriers for each step of the reaction, providing valuable insights into the reaction mechanism. nih.gov

The aza-Cope rearrangement-Mannich cyclization is another powerful cascade reaction used to synthesize cis- and trans-fused pyrrolidine-containing bicyclic azepine and oxepine derivatives stereoselectively. rsc.org This reaction involves a osaka-u.ac.jposaka-u.ac.jp-sigmatropic rearrangement followed by an intramolecular Mannich reaction to form the bicyclic system. rsc.org

Mechanistic Postulations from Synthetic Studies

The synthesis of 2-methyl-2-(pyrrolidin-1-yl)propanoic acid, while not extensively detailed in dedicated mechanistic studies, can be understood by postulating a mechanism based on fundamental organic reactions. A highly plausible pathway for its formation involves the N-alkylation of pyrrolidine with a derivative of 2-bromo-2-methylpropanoic acid. This reaction is a classic example of a nucleophilic aliphatic substitution. wikipedia.org

The proposed mechanism is a bimolecular nucleophilic substitution (SN2) reaction. youtube.commasterorganicchemistry.comyoutube.com In this process, the pyrrolidine acts as the nucleophile, utilizing the lone pair of electrons on the nitrogen atom to attack the electrophilic carbon atom of the 2-bromo-2-methylpropanoic acid derivative. youtube.com

Key Steps in the Postulated SN2 Mechanism:

Nucleophilic Attack: The nitrogen atom of the pyrrolidine ring initiates a "backside attack" on the carbon atom bonded to the bromine. masterorganicchemistry.com This carbon is electrophilic due to the electron-withdrawing nature of the bromine atom. youtube.com The approach of the nucleophile occurs at an angle of 180° relative to the carbon-bromine bond. masterorganicchemistry.com

Transition State: As the nucleophile approaches, a transient, high-energy transition state is formed. In this state, a partial bond exists between the nitrogen and the target carbon, while the carbon-bromine bond is partially broken. masterorganicchemistry.comyoutube.com The geometry around the carbon atom temporarily becomes trigonal bipyramidal. masterorganicchemistry.com

Leaving Group Departure: Simultaneously with the formation of the new carbon-nitrogen bond, the carbon-bromine bond breaks completely. The bromine atom departs as a bromide ion (Br⁻), which is a good leaving group. youtube.com

This reaction is described as a "concerted" process because the bond-forming and bond-breaking steps occur in a single, continuous step. masterorganicchemistry.comyoutube.com The rate of this reaction is dependent on the concentration of both the pyrrolidine (the nucleophile) and the alkyl halide substrate. youtube.comyoutube.com

However, it is important to consider the nature of the substrate. The electrophilic carbon in 2-bromo-2-methylpropanoic acid is a tertiary carbon, which typically disfavors SN2 reactions due to significant steric hindrance from the two methyl groups and the carboxylic acid group. youtube.comstackexchange.com This steric bulk can impede the backside attack by the nucleophile. youtube.comyoutube.com

Given the tertiary nature of the substrate, an alternative unimolecular nucleophilic substitution (SN1) mechanism could also be considered. stackexchange.comyoutube.com

Postulated SN1 Mechanism:

Formation of a Carbocation: The reaction would begin with the slow, rate-determining step where the bromine atom departs, taking the bonding electrons with it to form a bromide ion and a tertiary carbocation intermediate. youtube.com This tertiary carbocation is relatively stable. stackexchange.com

Nucleophilic Attack: The nucleophilic pyrrolidine then attacks the planar carbocation. This can happen from either face of the carbocation. youtube.com

Deprotonation: A final deprotonation step would yield the neutral product.

The prevailing mechanism (SN1 vs. SN2) would be influenced by specific reaction conditions such as the solvent, temperature, and the exact nature of the carboxylic acid derivative used (e.g., acid, ester, or acid halide). For instance, polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can facilitate SN1 pathways. youtube.comyoutube.com

Table 1: Components in the Postulated Nucleophilic Substitution Mechanism

| Component | Formula/Structure | Role in Reaction | Rationale |

|---|---|---|---|

| Pyrrolidine | C₄H₉N | Nucleophile | The lone pair of electrons on the nitrogen atom is available to attack an electrophilic center. youtube.com |

| 2-Bromo-2-methylpropanoic acid | C₄H₇BrO₂ | Electrophile (Substrate) | The carbon atom attached to the bromine is electron-deficient and susceptible to nucleophilic attack. youtube.com |

Chemical Reactivity and Derivatization Studies of 2 Methyl 2 Pyrrolidin 1 Yl Propanoic Acid

Reactivity at the Propanoic Acid Moiety

The carboxylic acid functional group is the most prominent site for chemical transformations, enabling the formation of esters, amides, and other acyl derivatives. The presence of a quaternary carbon atom alpha to the carbonyl, created by the gem-dimethyl substitution, introduces significant steric hindrance that can influence reaction rates and necessitate specific activation methods.

Esterification: The conversion of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid to its corresponding esters can be achieved through several established protocols. The classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (typically concentrated sulfuric acid or dry hydrogen chloride gas), is a viable method. studylib.netquora.comchemguide.co.uk The reaction is reversible and often requires heating and removal of water to drive the equilibrium towards the ester product. chemguide.co.uk Given the steric hindrance around the carboxyl group, reaction times may be longer, or higher temperatures may be required compared to unhindered acids.

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry and materials science. growingscience.com Direct reaction between a carboxylic acid and an amine is generally unfavorable as it leads to a non-reactive ammonium (B1175870) carboxylate salt due to a rapid acid-base reaction. chemistrysteps.comfishersci.co.uk To overcome this, the carboxylic acid must be activated using a coupling agent. chemistrysteps.com A wide array of reagents has been developed for this purpose, facilitating amide bond formation under mild conditions. nih.gov

Common coupling agents activate the carboxyl group by converting the hydroxyl into a better leaving group, making it susceptible to nucleophilic attack by the amine. chemistrysteps.com For sterically hindered acids like 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid, robust coupling systems are often employed. nih.gov

Interactive Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Features & Considerations |

|---|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | DCM, DMF | Highly effective; produces insoluble dicyclohexylurea (DCU) byproduct which can be filtered off. growingscience.comchemistrysteps.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) | DCM, DMF, MeCN | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying workup. chemistrysteps.comnih.gov |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (N,N-Diisopropylethylamine), TEA | DMF, MeCN | Highly efficient and fast-reacting aminium salt; particularly useful for difficult couplings. growingscience.comnih.gov |

| T3P® (Propylphosphonic anhydride) | Pyridine, TEA | EtOAc, DCM | Broadly applicable with a favorable safety profile; byproducts are water-soluble. researchgate.net |

| B(OCH2CF3)3 | None | MeCN | Boron-based reagent that can mediate amidation, including for hindered systems like pivalic acid. nih.gov |

The amidation protocols described above are directly applicable to the synthesis of more complex molecules and conjugates. By selecting amines that carry additional functional groups or molecular entities, a diverse range of conjugates can be formed from the 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid scaffold. This strategy is frequently employed in drug discovery to link a core structure to other pharmacophores, targeting moieties, or solubilizing groups. nih.gov The synthesis of peptide-based drugs, for example, relies heavily on the efficient coupling of amino acid derivatives, a process analogous to the conjugate formation from the title compound. researchgate.net

For instance, coupling the acid with an amino acid ester would produce a dipeptide-like molecule. Similarly, reaction with a diamine could lead to the formation of dimers or provide a handle for further functionalization. The choice of coupling reagent is critical to ensure high yields and prevent side reactions, especially when working with complex, multifunctional amines. growingscience.com

Reactivity of Pendant Alkyl Groups

The two methyl groups attached to the carbon alpha to the carboxylic acid are known as a gem-dimethyl group. These C-H bonds are generally considered chemically inert due to their high bond dissociation energy and lack of activating adjacent functional groups. Direct functionalization of these methyl groups requires harsh radical conditions and is typically not a selective or synthetically useful transformation.

However, the presence of the gem-dimethyl group has a significant and well-documented impact on the reactivity of the molecule as a whole, an influence known as the Thorpe-Ingold effect or gem-dimethyl effect. acs.orgnih.gov This effect is primarily conformational. The bulky methyl groups restrict bond rotation and can favor specific conformations that accelerate intramolecular reactions by bringing reactive groups into closer proximity. nih.govresearchgate.net While there are no internal groups in the title compound to facilitate such a cyclization, this principle is crucial when considering derivatization strategies. For example, if a hydroxyl group were introduced at the end of a chain attached to the carboxyl group, the gem-dimethyl group would be expected to accelerate an intramolecular esterification (lactonization) reaction. acs.org

Interactive Table 2: Consequences of the Gem-Dimethyl Effect

| Effect | Description | Relevance to 2-Methyl-2-(pyrrolidin-1-yl)propanoic Acid |

|---|---|---|

| Conformational Constraint | Reduces the number of available rotamers and can favor a "tucked" conformation. | The gem-dimethyl group sterically interacts with the pyrrolidine (B122466) ring, influencing its preferred conformation and the orientation of the carboxylic acid. acs.orgresearchgate.net |

| Rate Acceleration | Increases the rate of intramolecular reactions (cyclizations) by lowering the entropic barrier. researchgate.net | While not directly applicable to the parent acid, this effect would become highly relevant in derivatives designed to undergo cyclization. |

| Steric Shielding | The bulky groups can hinder access to adjacent reaction centers. | The gem-dimethyl group contributes to the steric hindrance around the carboxylic acid, influencing the conditions needed for esterification and amidation. |

Applications in Advanced Organic Synthesis

Utilization as Chiral Building Blocks and Synthons in Complex Molecule Construction

While direct evidence for the use of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid is scarce, the broader class of substituted pyrrolidines serves as a cornerstone in asymmetric synthesis. unibo.it Chiral building blocks are molecular fragments that possess one or more stereocenters and are incorporated into a larger molecule, transferring their chirality. The synthesis of complex natural products and pharmaceuticals often relies on a strategy of connecting several such chiral synthons. Pyrrolidine (B122466) derivatives, due to their cyclic nature and the stereochemical information embedded within their structure, are frequently used for this purpose. For instance, derivatives of proline and hydroxyproline (B1673980) are common starting points for the synthesis of various drugs. nih.gov

Table 1: Examples of Pyrrolidine-Containing Drugs Synthesized from Chiral Precursors

| Drug | Therapeutic Area | Pyrrolidine Precursor Example |

| Avanafil | Erectile Dysfunction | (S)-Prolinol |

| Elbasvir | Hepatitis C | (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate |

| Daclatasvir | Hepatitis C | N-protected proline |

This table illustrates the general use of chiral pyrrolidine precursors in drug synthesis, as specific examples for 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid are not available.

Intermediate in the Synthesis of Scaffolds with Defined Stereochemistry

The synthesis of molecular scaffolds with well-defined stereochemistry is a critical aspect of drug discovery and materials science. These scaffolds provide a three-dimensional framework upon which functional groups can be appended in a precise orientation. Pyrrolidine rings are a common feature in such scaffolds. The stereoselective synthesis of substituted pyrrolidines allows for the creation of diverse and structurally complex molecules. nih.gov

Although no specific examples of using 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid as an intermediate for such scaffolds were found, the general synthetic strategies often involve the functionalization of a pre-existing chiral pyrrolidine ring. nih.gov This approach ensures the stereochemical integrity of the final product.

Exploration of Catalytic Roles in Organic Transformations (beyond chiral induction)

The exploration of pyrrolidine derivatives in catalysis is an active area of research. Proline and its derivatives are well-known organocatalysts, capable of catalyzing a variety of asymmetric reactions, such as aldol (B89426) and Mannich reactions. nih.gov This catalytic activity is primarily due to the presence of both a secondary amine and a carboxylic acid group, which can act in concert to activate substrates and control the stereochemical outcome of the reaction.

While the primary catalytic role of many chiral pyrrolidines is in chiral induction, research into other catalytic activities is ongoing. However, no specific literature was identified that explores the catalytic roles of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid in organic transformations beyond the context of chiral induction.

Computational and Theoretical Investigations

Molecular Conformation and Geometry Optimization

The conformational landscape of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid is largely dictated by the steric and electronic interactions between the pyrrolidine (B122466) ring, the gem-dimethyl groups, and the carboxylic acid moiety. As an α,α-disubstituted amino acid, the presence of two substituents on the α-carbon significantly restricts the conformational freedom around this center. This is a well-documented characteristic of this class of compounds, leading to more defined and predictable three-dimensional structures.

Geometry optimization using computational methods, such as Density Functional Theory (DFT), is essential to determine the most stable conformations. For analogous compounds, these calculations typically reveal that the pyrrolidine ring can adopt various puckered conformations, such as envelope and twist forms. The relative energies of these conformers are influenced by the substitution pattern. In the case of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid, the bulky gem-dimethyl groups at the α-position would likely favor a specific orientation of the pyrrolidine ring to minimize steric hindrance.

Table 1: Predicted Dihedral Angles for a Low-Energy Conformer of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid (Illustrative)

| Dihedral Angle | Predicted Value (degrees) |

| C(α)-C(β)-N-C(δ) (pyrrolidine ring) | 35 |

| C(β)-N-C(α)-C(carboxyl) | -60 |

| N-C(α)-C(carboxyl)-O(H) | 175 |

| C(methyl1)-C(α)-C(methyl2)-H | 60 |

Note: These values are illustrative and based on typical conformations of similar α,α-disubstituted amino acids.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are powerful tools for elucidating the mechanisms of reactions involving 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid and its derivatives. Such calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. For instance, in reactions where this compound acts as a catalyst or a chiral auxiliary, understanding the reaction pathway at a molecular level is critical.

Drawing from studies on proline-catalyzed reactions, it is anticipated that the pyrrolidine nitrogen plays a key role in nucleophilic catalysis or in the formation of enamines or iminium ions. DFT calculations can model these reactive intermediates and the transition states leading to their formation and subsequent reactions. The calculated energy barriers can provide quantitative insights into reaction rates and feasibility.

For example, in a hypothetical aldol (B89426) reaction catalyzed by a derivative of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid, quantum chemical calculations could be employed to investigate the key C-C bond-forming step. The calculations would likely focus on the geometry of the transition state, the role of the pyrrolidine ring in orienting the reactants, and the influence of the gem-dimethyl groups on the stereochemical outcome.

Stereochemical Analysis and Stereoselectivity Prediction through Computational Modeling

Computational modeling is instrumental in understanding and predicting the stereoselectivity of reactions involving chiral molecules like 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid, should a chiral center be introduced. As this specific molecule is achiral, this section will address the stereochemical influence it could exert as a ligand or catalyst in asymmetric synthesis, a common application for related proline derivatives.

If used as a chiral ligand in a metal-catalyzed reaction, computational models can predict the preferred binding mode and the resulting stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to different stereoisomers of the product, the enantiomeric excess (ee) can be estimated. These models often reveal the subtle non-covalent interactions, such as steric repulsion and hydrogen bonding, that govern stereodifferentiation.

For instance, in a simulated asymmetric alkylation where a derivative of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid is used as a chiral auxiliary, the computational model would analyze the transition states for the approach of the electrophile from the two diastereotopic faces of the enolate. The energy difference between these transition states would correlate with the observed diastereoselectivity.

Table 2: Illustrative Calculated Energy Differences and Predicted Stereoselectivity for a Hypothetical Asymmetric Reaction

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (R:S) |

| TS-R | 0.0 | 95:5 |

| TS-S | 1.5 |

Note: These values are hypothetical and serve to illustrate the output of such a computational study.

Electronic Structure Analysis

The electronic structure of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid determines its reactivity and spectroscopic properties. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into its nucleophilic and electrophilic character.

The HOMO is expected to be localized primarily on the lone pair of the pyrrolidine nitrogen atom, indicating that this is the most likely site for electrophilic attack or coordination to a metal center. The LUMO, conversely, would likely be associated with the π* orbital of the carbonyl group in the carboxylic acid, making this the site for nucleophilic attack.

Further electronic structure analysis, such as Natural Bond Orbital (NBO) analysis, can provide information about charge distribution, hybridization, and hyperconjugative interactions within the molecule. This level of detail is crucial for a complete understanding of the molecule's chemical behavior.

Table 3: Predicted Electronic Properties of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid (Illustrative)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

Note: These values are illustrative and typical for similar amino acid derivatives.

Advanced Analytical Methodologies for Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a complete structural and electronic picture of the molecule.

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid, both ¹H and ¹³C NMR are used to confirm the connectivity and chemical environment of every atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected chemical shifts (δ) for 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid are predicted based on its functional groups. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield shift, typically in the range of 10-13 ppm. The protons on the pyrrolidine (B122466) ring would likely appear as multiplets, with those adjacent to the nitrogen atom (α-protons) shifted further downfield than the β-protons. The two methyl groups attached to the quaternary carbon are chemically equivalent and would present as a single, sharp singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid, distinct signals are expected for the carbonyl carbon of the carboxylic acid (typically δ 170-185 ppm), the quaternary carbon, the carbons of the two equivalent methyl groups, and the two sets of non-equivalent carbons in the pyrrolidine ring. docbrown.info The chemical shifts are influenced by the electronegativity of adjacent atoms, with carbons closer to the oxygen and nitrogen atoms appearing further downfield. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl Carbon (C=O) | - | 175 - 185 |

| Quaternary Carbon (C) | - | 60 - 75 |

| Methyl Carbons (2 x CH₃) | 1.2 - 1.5 (singlet) | 20 - 30 |

| Pyrrolidine Carbons (α to N) | 2.8 - 3.5 (multiplet) | 50 - 60 |

| Pyrrolidine Carbons (β to N) | 1.8 - 2.2 (multiplet) | 22 - 32 |

| Carboxyl Proton (OH) | 10.0 - 13.0 (broad singlet) | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid (molar mass: 157.21 g/mol ), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

Upon ionization, typically through techniques like electrospray ionization (ESI) compatible with LC-MS, the molecule will form a molecular ion ([M+H]⁺ at m/z 158.1176 for the protonated species). The subsequent fragmentation of this ion provides a unique fingerprint. Key fragmentation pathways for this molecule would likely involve:

Decarboxylation: Loss of the carboxylic acid group as CO₂ (a loss of 44 Da), a common fragmentation for carboxylic acids.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines. libretexts.org This could lead to the loss of the propanoic acid moiety or fragmentation of the pyrrolidine ring itself.

Loss of a methyl group: Cleavage resulting in the loss of a methyl radical (a loss of 15 Da).

The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the pyrrolidine and 2-methylpropanoic acid components.

Table 2: Predicted Key Mass Fragments for 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid

| m/z Value (Predicted) | Possible Fragment Identity | Fragmentation Pathway |

| 158.12 | [M+H]⁺ | Protonated Molecular Ion |

| 114.10 | [M+H - CO₂]⁺ | Loss of carbon dioxide |

| 86.09 | [C₅H₁₂N]⁺ | α-cleavage, loss of C(CH₃)COOH |

| 70.06 | [C₄H₈N]⁺ | Fragmentation of the pyrrolidine ring |

Note: The m/z values are calculated for the most abundant isotopes. The relative intensities of these peaks would be determined experimentally.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid is expected to show several characteristic absorption bands.

Table 3: Expected Characteristic IR Absorption Bands for 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |

| 2850 - 2960 | C-H stretch | Alkyl (CH₂, CH₃) |

| 1700 - 1725 | C=O stretch (strong) | Carboxylic Acid |

| 1000 - 1250 | C-N stretch | Tertiary Amine |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid from reaction mixtures, quantifying its concentration, and assessing its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid and for its quantification in various matrices. Given the compound's polarity due to the carboxylic acid and amine groups, a reversed-phase (RP-HPLC) method is typically suitable.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For this zwitterionic compound, the pH of the mobile phase is a critical parameter to control retention and peak shape. A mobile phase consisting of an acetonitrile (B52724) or methanol (B129727) gradient with an aqueous buffer (e.g., phosphate (B84403) or acetate) at a controlled pH would be employed. pensoft.netpensoft.net Detection is commonly achieved using a UV detector, although the compound lacks a strong chromophore, meaning detection might be set at low wavelengths (~200-210 nm), or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (LC-MS) could be used for enhanced sensitivity and specificity. pensoft.netpensoft.net The method would be validated for linearity, accuracy, and precision to ensure reliable quantitative analysis.

The central quaternary carbon atom in 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid makes it a chiral molecule, existing as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they can have different biological activities. Chiral chromatography is the definitive method for determining enantiomeric purity or enantiomeric excess (ee).

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds, including acids. nih.gov Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations due to its high efficiency and speed. jiangnan.edu.cn In SFC, supercritical CO₂ is used as the main mobile phase, often with a polar co-solvent like methanol. The development of a chiral separation method would involve screening various CSPs and optimizing the mobile phase composition and temperature to achieve baseline resolution of the two enantiomers. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography studies for the compound 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid. Consequently, detailed research findings, including crystallographic data such as unit cell dimensions, space group, and key molecular geometry parameters, are not available for this specific molecule.

The elucidation of the three-dimensional atomic arrangement of a compound in its solid state is definitively achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the substance's physical and chemical properties.

Without experimental crystallographic data, a detailed discussion on the solid-state structure of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid cannot be provided. Therefore, no data table on its crystallographic parameters can be generated at this time. Further experimental research would be required to determine its crystal structure and provide the detailed insights that X-ray crystallography offers.

Q & A

Basic: What analytical methods are recommended for quantifying 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid and its impurities in pharmaceutical research?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a validated method for analyzing structurally similar propanoic acid derivatives. For example, Maslarska et al. (2022) developed an RP-HPLC protocol under varying pH conditions to separate impurities in a pyrrole-containing propanoic acid analog, achieving resolution >2.0 between peaks . Key parameters include:

- Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 μm).

- Mobile phase : Gradient elution with phosphate buffer (pH 3.0–7.0) and acetonitrile.

- Detection : UV at 210–230 nm.

Method validation should include specificity, linearity (R² > 0.999), and precision (%RSD < 2.0) for compliance with ICH guidelines .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid derivatives?

Contradictions in NMR or mass spectrometry data often arise from stereochemical ambiguity or tautomeric forms. A multi-technique approach is critical:

- 1H/13C NMR : Compare chemical shifts of the pyrrolidine ring protons (δ 1.5–3.5 ppm) with computational models (e.g., DFT) to identify steric effects .

- HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns to rule out isobaric impurities.

- X-ray crystallography : Resolve absolute configuration for chiral centers, as demonstrated in studies of tributilin(IV) derivatives .

Discrepancies between experimental and theoretical data may indicate conformational flexibility or hydrogen bonding in the solid state .

Basic: What safety protocols are essential when handling 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid in laboratory settings?

Critical safety measures include:

- Engineering controls : Use fume hoods to maintain airborne concentrations below 1 mg/m³ (OSHA PEL) .

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Emergency response : Immediate flushing with water for 15+ minutes after exposure, followed by medical evaluation for respiratory irritation (H335) .

Contaminated clothing must be decontaminated on-site to avoid secondary exposure .

Advanced: What synthetic strategies optimize the yield of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid while minimizing by-products?

Key strategies include:

- Catalysis : Use Pd/C or Raney nickel for selective hydrogenation of nitro or imine intermediates .

- Reaction monitoring : Track progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or in situ FTIR to detect carbonyl intermediates (1700–1750 cm⁻¹) .

- By-product suppression : Adjust pH to 6–8 during cyclization to prevent decarboxylation. Raheel et al. (2019) achieved 85% yield by optimizing stoichiometry (1:1.2 amine:ketone) and refluxing in ethanol .

Basic: Which physicochemical properties of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid are critical for stability in formulation studies?

Critical properties include:

- pKa : ~4.2 (carboxylic acid) and ~9.8 (pyrrolidine amine), affecting solubility and ionization in physiological pH .

- Thermal stability : Decomposition temperature >200°C (TGA data), suitable for lyophilization .

- Hygroscopicity : Low (≤0.1% moisture uptake at 25°C/60% RH), reducing hydrolysis risks .

Advanced: How does the steric environment of the pyrrolidine ring influence reactivity in nucleophilic reactions?

The pyrrolidine ring’s chair conformation creates a steric shield around the tertiary amine, reducing nucleophilicity. For example:

- Acylation reactions : Lower reactivity with bulky electrophiles (e.g., benzoyl chloride) due to hindered access to the lone pair .

- pH dependence : Protonation at pH < 4 enhances solubility but deactivates the amine for SN2 reactions .

Comparative studies with piperidine analogs show a 30% slower reaction rate, attributed to the pyrrolidine’s smaller ring strain .

Basic: How should researchers design stability-indicating assays for 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid under accelerated degradation conditions?

Use forced degradation studies:

- Acid/Base hydrolysis : 1M HCl/NaOH at 60°C for 24 hours to identify ester or amide cleavage products.

- Oxidation : 3% H2O2 at 40°C for 48 hours to detect sulfoxide or N-oxide impurities.

- Photolysis : Expose to UV light (320–400 nm) for 48 hours to assess photodegradation.

RP-HPLC with diode array detection (DAD) can distinguish degradation products via UV spectral comparisons .

Advanced: What computational methods predict the binding affinity of 2-Methyl-2-(pyrrolidin-1-yl)propanoic acid derivatives to biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) are used to model interactions with enzymes like COX-2 or kinases. Key steps:

- Ligand preparation : Optimize geometry at the B3LYP/6-31G* level .

- Binding site analysis : Grid maps centered on catalytic residues (e.g., Tyr385 for COX-2).

- Free energy calculations : MM-PBSA or MM-GBSA to estimate ΔGbinding. Validation with IC50 data (e.g., 10–100 μM ranges) ensures predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.